Myristoleic acid

Catalog No.
S623913
CAS No.
544-64-9
M.F
C14H26O2
M. Wt
226.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristoleic acid

CAS Number

544-64-9

Product Name

Myristoleic acid

IUPAC Name

(Z)-tetradec-9-enoic acid

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-6H,2-4,7-13H2,1H3,(H,15,16)/b6-5-

InChI Key

YWWVWXASSLXJHU-WAYWQWQTSA-N

SMILES

CCCCC=CCCCCCCCC(=O)O

Synonyms

Myristoleic acid; C14:1 (cis-9) Fatty acid

Canonical SMILES

CCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)O
  • Cellular Function

    Myristoleic acid acts as a substrate for enzymes like cytochrome P450 enzyme CYP102D1, which play a role in metabolizing various substances in the body. Scientists are investigating how myristoleic acid interacts with these enzymes and its potential influence on cellular processes .

Myristoleic acid, also known as 9-tetradecenoic acid, is a long-chain fatty acid classified as an omega-5 fatty acid. Its chemical formula is C₁₄H₂₆O₂, and it has a molecular weight of approximately 226.355 g/mol. This compound is characterized by a double bond located at the ninth carbon atom in its aliphatic chain, which consists of fourteen carbon atoms. Myristoleic acid is hydrophobic and practically insoluble in water, making it a typical member of the fatty acid family. It occurs naturally in various organisms, including plants and animals, with significant concentrations found in the seed oils of the Myristicaceae family, particularly in Serenoa repens (saw palmetto) and dairy products like cow's milk and butter .

Typical of unsaturated fatty acids:

  • Hydrogenation: The addition of hydrogen across the double bond can convert myristoleic acid into myristic acid, a saturated fatty acid.
  • Oxidation: Myristoleic acid can be oxidized to form various oxidized products, including aldehydes and ketones.
  • Esterification: It can react with alcohols to form esters, which are commonly used in food and cosmetic applications.
  • Saponification: In the presence of a strong base, myristoleic acid can react to form soaps .

Myristoleic acid exhibits notable biological activities:

  • Cytotoxic Effects: Research indicates that myristoleic acid induces apoptosis (programmed cell death) and necrosis in human prostate cancer LNCaP cells, suggesting potential applications in cancer treatment .
  • Anti-inflammatory Properties: It has been shown to possess anti-inflammatory properties, which may contribute to its therapeutic effects in various conditions.
  • Antimicrobial Activity: Myristoleic acid has demonstrated activity against certain pathogens, including Candida albicans, indicating its potential as an antimicrobial agent .

Myristoleic acid is biosynthesized from myristic acid through the action of the enzyme Stearoyl-CoA desaturase-1. This desaturation process introduces the double bond into the fatty acid chain. Additionally, myristoleic acid can be synthesized chemically through various methods:

  • Chemical Synthesis: Starting from simpler fatty acids or alcohols, synthetic routes can involve coupling reactions followed by desaturation steps.
  • Microbial Fermentation: Certain microorganisms can produce myristoleic acid through fermentation processes that utilize substrates like glucose or other carbon sources .

Myristoleic acid has several applications across different fields:

  • Pharmaceuticals: Due to its cytotoxic properties against cancer cells, it is being studied for potential use in cancer therapies.
  • Nutraceuticals: Myristoleic acid is explored for its health benefits, including anti-inflammatory effects and potential cardiovascular benefits.
  • Cosmetics: It is used in skincare products for its moisturizing properties and as an emulsifier due to its ability to form stable emulsions .

Research on myristoleic acid interactions reveals several important findings:

  • Cellular Interactions: Studies show that myristoleic acid interacts with cell membranes, influencing membrane fluidity and potentially affecting signal transduction pathways involved in cell growth and apoptosis .
  • Synergistic Effects: When combined with other compounds, such as certain flavonoids or other fatty acids, myristoleic acid may enhance their biological activities or offer protective effects against oxidative stress .

Several compounds share structural similarities with myristoleic acid. Here are some notable examples:

Compound NameChemical FormulaCharacteristics
Myristic AcidC₁₄H₂₈O₂Saturated fatty acid; no double bonds
Palmitoleic AcidC₁₄H₂₈O₂Omega-7 fatty acid; one double bond at position 9
Oleic AcidC₁₈H₃₄O₂Omega-9 fatty acid; one double bond at position 9
Linoleic AcidC₁₈H₃₄O₂Omega-6 fatty acid; two double bonds

Uniqueness of Myristoleic Acid

Myristoleic acid is unique among these compounds due to its specific position of unsaturation (omega-5) and its relatively rare occurrence in nature compared to other more common fatty acids like oleic or linoleic acids. Its specific biological activities, particularly its cytotoxic effects against certain cancer cells, further distinguish it from similar compounds .

Physical Description

Liquid

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.193280068 g/mol

Monoisotopic Mass

226.193280068 g/mol

Heavy Atom Count

16

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

UNII

RF23WGD123

GHS Hazard Statements

Aggregated GHS information provided by 714 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 591 of 714 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 123 of 714 companies with hazard statement code(s):;
H315 (77.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

544-64-9

Wikipedia

Myristoleic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Paper Manufacturing
Miscellaneous Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Product Manufacturing
9-Tetradecenoic acid, (9Z)-: ACTIVE

Dates

Modify: 2023-08-15
1. K. Hirano et al. “Myristoleic acid, a cytotoxic component in the extract from Serenoa repens, induces apoptosis and necrosis in human prostatic LNCaP cells” Prostate, vol. 47 pp. 59-64, 20012. R. Hiipakka et al. “Growth suppression of hamster flank organs by topical application of catechins, alizarin, curcumin, and myristoleic acid” Archives of Dermatological Research, vol. 293 pp. 200-205, 20013. P. Belhumeur et. al. “Whey-derived free fattyacids suppress the germination of Candida albicans invitro” FEMS Yeast Res, vol. 7 pp. 276-285, 20074. S. Sharma, P. Gao, and V. Steele “Quantitative Morphometry of Respiratory Tract Epithelial Cells as a Tool for Testing Chemopreventive Agent Efficacy” Anticancer Research, vol. 3 pp. 737-742, 2010

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